molecular formula C31H32F3N3O5S B1676212 马西鲁卡司 CAS No. 136564-68-6

马西鲁卡司

货号 B1676212
CAS 编号: 136564-68-6
分子量: 615.7 g/mol
InChI 键: ULMFXAMQUGLVGA-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Masilukast (ZD 3523) is an antagonist of leukotriene D4 (LTD4). It opposes LTD4-induced bronchoconstriction and was being developed for the treatment of asthma .


Synthesis Analysis

The enantioselective synthesis of Masilukast employed a diastereoselective alkylation of (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone (27) as the key step to establish the chirality of the amide substituent, providing an efficient route for generating Masilukast in > 99% enantiomeric purity .


Molecular Structure Analysis

Masilukast is a small molecule drug with the molecular formula C31H32F3N3O5S . The InChIKey of Masilukast is ULMFXAMQUGLVGA-LJQANCHMSA-N .


Physical And Chemical Properties Analysis

Masilukast is a small molecule with an average weight of 615.67 and a monoisotopic weight of 615.201476805 . The chemical formula of Masilukast is C31H32F3N3O5S .

科学研究应用

1. 虚拟社会中的信任和声誉的计算机制

在计算机科学领域,特别是在网络和分布式计算的背景下,对虚拟社会中信任和声誉的计算机制的研究变得越来越重要。这项研究对于增强电子社区的可靠性和性能至关重要。了解从孤立机器到网络化和分布式计算环境的范式转变有助于理解此类研究的重要性。这与在电子社会和电子商务中越来越多地使用的智能或自治代理和多代理系统 (MAS) 尤其相关。该研究重点关注适用于电子社会的信任和声誉机制的开发,对广泛的在线社区和数字交互具有影响 (Sabater-Mir 和 Sierra,2005)

2. 植物育种中的测序基因分型

在植物科学领域,标记辅助选择 (MAS) 是指使用分子标记辅助作物改良中的表型选择。下一代测序技术的进步对植物基因分型和育种产生了重大影响,测序基因分型 (GBS) 是一项显着的发展。GBS 是一种具有成本效益的技术,已在植物育种计划中有效用于全基因组关联研究、基因组多样性研究、遗传连锁分析和基因组选择。这项研究强调了将分子生物学技术整合到传统植物育种中以提高效率和有效性的重要性 (He 等人,2014)

3. 在制造系统和供应链管理中的应用

多代理系统 (MAS) 已在制造系统和供应链管理中找到应用。这涉及使用多代理建模技术和模拟来解决这些领域的复杂问题。MAS 可以模拟不同级别的代理行为和动态交互,使其适用于制造和供应链中的实时操作。在这些领域使用 MAS 代表了分析和设计操作的可行框架,解决了生产设计、生产计划和控制等问题 (Lee 和 Kim,2008)

4. 高分辨率 1H 固态核磁共振应用

高分辨率 1H 魔角旋转 (MAS) 固态核磁共振在各个科学领域的应用显着增加。这些应用受益于 MAS 频率、磁场和脉冲序列开发的进步。1H 固态核磁共振技术为广泛的系统提供了独特的结构见解,包括药物、自组装超分子结构和无机-有机材料。这项研究展示了核磁共振在提供详细结构信息方面的多功能性和强大性,特别是在无法获得单晶衍射结构的情况下 (Brown,2012)

安全和危害

Masilukast is under investigation in a clinical trial for its safety and efficacy in treating asthma . As with any drug, it’s important to consider potential interactions and adverse effects .

未来方向

Masilukast is currently under investigation in clinical trials, indicating ongoing interest in its potential therapeutic applications . The outcomes of these trials will likely guide future directions for this compound.

属性

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMFXAMQUGLVGA-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929478
Record name 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Masilukast

CAS RN

136564-68-6
Record name Masilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masilukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid (250 mg), 4-dimethylaminopyridine (69.8 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (127 mg) and 2-methylbenzenesulfonamide (95.4 mg) in methylene chloride (5 mL) was stirred under a nitrogen atmosphere for 24 hours. The mixture was diluted with methylene chloride, washed (10% (w/v) hydrochloric acid, water), and evaporated. The resulting rose-colored foam was dissolved in methylene chloride (5 mL), filtered through a 0.45 micron membrane filter, and precipitated by addition to hexane (50 mL). The solid was collected by filtration to give the title compound (189.2 mg, 57%) as a pale pink powder; mp 147°-149 ° C.
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
69.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masilukast
Reactant of Route 2
Reactant of Route 2
Masilukast
Reactant of Route 3
Reactant of Route 3
Masilukast
Reactant of Route 4
Reactant of Route 4
Masilukast
Reactant of Route 5
Reactant of Route 5
Masilukast
Reactant of Route 6
Reactant of Route 6
Masilukast

Citations

For This Compound
8
Citations
B Pyrak, K Rogacka, DM Pisklak - Prospects in …, 2022 - prospects.wum.edu.pl
A key part of many chronic diseases is inflammation controlled by inflammatory mediators. Regulation of their function allows to mute the inflammatory response, which is a desired …
Number of citations: 4 prospects.wum.edu.pl
MA Csandl - 2015 - search.proquest.com
The multidrug resistance proteins (MRPs) are plasma membrane efflux transporters that transport a diverse array of compounds. MRP1, MRP2, MRP3 and MRP4 are considered the …
Number of citations: 3 search.proquest.com
RK Singh, R Tandon, SG Dastidar, A Ray - arg-gly-aspinhibitor.com
Objective and methods: Leukotrienes (LTs) including cysteinyl leukotrienes (CysLTs) and LTB4 are the most potent inflammatory lipid mediators and play a central role in the …
Number of citations: 0 arg-gly-aspinhibitor.com
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
L Saier, O Peyruchaud - British Journal of Pharmacology, 2022 - Wiley Online Library
Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a central role in the pathophysiology of several inflammatory diseases. Recently, there has been an increased …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
E Hamelmann - pädiatrie: Kinder-und Jugendmedizin hautnah, 2010 - Springer
Die Mehrzahl der allergischen Patienten kann heute wirksam und gut anhand der evidenzbasierten Therapieleitlinien behandelt werden. Besonders aus pädiatrischer Sicht gibt es aber …
Number of citations: 0 link.springer.com
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2006 - cdn.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 0 cdn.who.int

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。